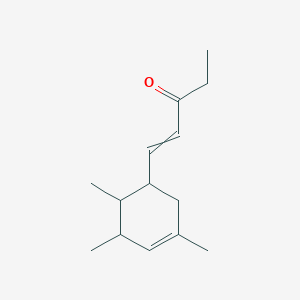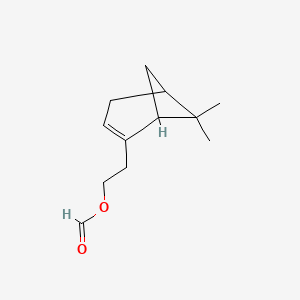
Tolpadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolpadol is a chemical compound with the molecular formula C28H26N4O2 and a molecular weight of 450.542 g/mol . It is known for its analgesic properties and is used in the treatment of severe pain. The compound is characterized by its complex structure, which includes elements such as carbon, hydrogen, nitrogen, and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tolpadol involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Tolpadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Tolpadol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Tolpadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by binding to opioid receptors in the central nervous system, thereby modulating pain perception. The compound may also influence other signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Tolpadol can be compared with other analgesic compounds such as:
Morphine: A well-known opioid analgesic with a different chemical structure but similar pain-relieving effects.
Codeine: Another opioid analgesic with a simpler structure and milder effects compared to this compound.
Tramadol: A synthetic analgesic with a dual mechanism of action, involving both opioid receptor binding and inhibition of neurotransmitter reuptake.
Uniqueness: this compound is unique in its specific chemical structure and its combination of analgesic properties. Its complex molecular framework allows for targeted interactions with opioid receptors, providing effective pain relief with potentially fewer side effects compared to other analgesics.
Properties
CAS No. |
77502-27-3 |
|---|---|
Molecular Formula |
C28H26N4O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[(2-methylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C28H26N4O2/c1-19-7-3-5-9-23(19)27(33)31-25(21-11-15-29-16-12-21)26(22-13-17-30-18-14-22)32-28(34)24-10-6-4-8-20(24)2/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
XOCZGIFMFBFPGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate](/img/structure/B1617558.png)











